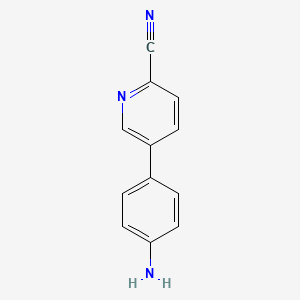

5-(4-Aminophenyl)picolinonitrile

Beschreibung

5-(4-Aminophenyl)picolinonitrile is a pyridine derivative featuring a picolinonitrile core substituted at the 5-position with a 4-aminophenyl group. Structurally related compounds, such as those with fluorophenyl or methoxyphenyl substituents, highlight the role of electronic and steric effects in modulating reactivity and bioactivity .

Eigenschaften

Molekularformel |

C12H9N3 |

|---|---|

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

5-(4-aminophenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H9N3/c13-7-12-6-3-10(8-15-12)9-1-4-11(14)5-2-9/h1-6,8H,14H2 |

InChI-Schlüssel |

IENMJWQTEXSXLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(4-Aminophenyl)picolinonitril kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, bei der eine Boronsäure-Derivat von 4-Aminophenyl unter Palladium-Katalyse mit einem halogenierten Picolinonitril gekoppelt wird . Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und wird in einem organischen Lösungsmittel wie Toluol oder Ethanol bei erhöhten Temperaturen durchgeführt.

Industrielle Herstellungsverfahren: Die industrielle Produktion von 5-(4-Aminophenyl)picolinonitril kann die oxidative Ammonolyse von α-Picolin umfassen, gefolgt von weiteren Funktionalisierungsschritten zur Einführung der Aminophenylgruppe . Dieser Prozess kann durch den Einsatz von kontinuierlichen Strömungsreaktoren und effizienten Katalysatoren für höhere Ausbeuten und Skalierbarkeit optimiert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-(4-Aminophenyl)picolinonitril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrilgruppe kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Substitution: Halogenierungsmittel oder Nitrierungsgemische werden für die elektrophilen aromatischen Substitutionen verwendet.

Hauptprodukte:

Oxidation: Nitroderivate der Aminophenylgruppe.

Reduktion: Amine, die von der Nitrilgruppe abgeleitet sind.

Substitution: Halogenierte oder nitrierte Derivate des aromatischen Rings.

Wissenschaftliche Forschungsanwendungen

5-(4-Aminophenyl)picolinonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, einschließlich heterocyclischer Verbindungen und Pharmazeutika.

Biologie: Es wird aufgrund seiner strukturellen Ähnlichkeit mit biologisch aktiven Molekülen zur Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(4-Aminophenyl)picolinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Aminophenylgruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren eingehen, während die Nitrilgruppe an der Koordination mit Metallionen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen .

Ähnliche Verbindungen:

4-Aminobenzonitril: Ähnliche Struktur, jedoch ohne Pyridinring.

4-Aminopyridin: Enthält den Pyridinring, jedoch ohne Nitrilgruppe.

5-(4-Nitrophenyl)picolinonitril: Ähnliche Struktur mit einer Nitrogruppe anstelle einer Aminogruppe.

Einzigartigkeit: 5-(4-Aminophenyl)picolinonitril ist aufgrund des Vorhandenseins sowohl der Aminophenyl- als auch der Nitrilgruppe am Pyridinring einzigartig. Diese Kombination von funktionellen Gruppen bietet eine vielseitige Plattform für weitere chemische Modifikationen und Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

The mechanism of action of 5-(4-Aminophenyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(4-Aminophenyl)picolinonitrile, emphasizing their substituents, physical properties, synthesis yields, and applications:

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -F, -CN) increase melting points and stability. For example, 5-(4-Fluorophenyl)picolinonitrile (m.p. 146–147°C) has a higher melting point than 5-(3,5-Dimethoxyphenyl)picolinonitrile (m.p. 140–141°C), where methoxy groups donate electron density . The trifluoromethyl group in 5-(Trifluoromethyl)picolinonitrile enhances lipophilicity and metabolic stability, making it a preferred intermediate in agrochemical and pharmaceutical synthesis .

Synthetic Yields: Substituent steric effects influence yields. For instance, bulkier groups (e.g., imidazolidinone in ABM-4) reduce yields (47%) compared to simpler analogs like 5-(3,5-Dimethoxyphenyl)picolinonitrile (75%) .

Biological Activities: Fluorinated derivatives (e.g., 5-(4-Fluorophenyl)picolinonitrile) exhibit insecticidal properties, likely due to enhanced membrane permeability . The aminophenyl group in this compound may confer antimicrobial or antiproliferative activity, as seen in structurally related Schiff bases with 4-aminophenyl motifs .

Structural Similarity Analysis: Computational similarity indices (e.g., 0.87 for 5-(4-Fluorophenyl)picolinonitrile) highlight the impact of halogen placement on bioactivity .

Biologische Aktivität

5-(4-Aminophenyl)picolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including binding affinities, structure-activity relationships (SAR), and case studies highlighting its effects in various biological contexts.

Chemical Structure and Properties

This compound features a picolinonitrile moiety substituted with an aminophenyl group. Its structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of both aromatic and nitrile functionalities, which contribute to its interaction with biological targets.

Binding Affinity Studies

Research has demonstrated that this compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and π-π stacking. Studies indicate that it has a notable binding affinity for certain enzymes and receptors, which can be crucial for its therapeutic applications.

- Target Proteins : The compound has shown potential as an inhibitor for specific kinases, which are critical in cell signaling pathways.

- IC50 Values : In preliminary assays, this compound exhibited IC50 values in the micromolar range against selected targets, indicating moderate potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key findings from SAR analyses:

Case Study 1: Inhibition of Kinase Activity

A study focused on the inhibition of cyclin-dependent kinases (CDKs) using this compound demonstrated significant results. The compound was tested against CDK2 and CDK4, showing promising inhibition rates that suggest its potential as a therapeutic agent in cancer treatment.

- Findings : The compound inhibited CDK2 with an IC50 of approximately 45 µM, indicating its potential use in cancer therapies targeting cell cycle regulation.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains.

- Results : The compound exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests that it may serve as a lead compound for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.